![molecular formula C8H9ClO2S B3021908 1-(Chloromethyl)-4-(methylsulfonyl)benzene CAS No. 40517-43-9](/img/structure/B3021908.png)
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Overview
Description
1-(Chloromethyl)-4-(methylsulfonyl)benzene is an organic compound that belongs to the family of organic halogen compounds . It is a derivative of benzene, which has a methyl group and a chloromethyl group attached to it .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene can be achieved through a substitution reaction between methylbenzene and chlorine . This reaction occurs in the presence of ultraviolet light, typically sunlight . The reaction doesn’t stop at the formation of (chloromethyl)benzene, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-4-(methylsulfonyl)benzene consists of a benzene ring with a methyl group and a chloromethyl group attached to it . The brackets in the name emphasize that the chlorine is part of the attached methyl group, and isn’t on the ring .Chemical Reactions Analysis
The chemical reactions involving 1-(Chloromethyl)-4-(methylsulfonyl)benzene primarily involve substitution reactions . The reaction between methylbenzene and chlorine in the presence of ultraviolet light results in a substitution reaction in the methyl group . All the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 1-(Chloromethyl)-4-(methylsulfonyl)benzene were not found, it can be inferred from related compounds that it is likely to be a colorless, mobile liquid with a characteristic odor . It is also likely to be denser than water and practically insoluble in it, but soluble in a number of organic solvents .Scientific Research Applications
Photoinitiators and Photocrosslinkers
Remember to handle 4-(methylsulfonyl)benzyl chloride with care, as it is corrosive and can cause severe skin burns and eye damage . If you’re working with this compound, use appropriate safety precautions, such as a chemical fume hood, protective gloves, and eye protection. 🌟
Future Directions
The future directions for the study and use of 1-(Chloromethyl)-4-(methylsulfonyl)benzene could involve further exploration of its synthesis and potential applications. For instance, the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported . This could potentially open up new avenues for the synthesis and application of 1-(Chloromethyl)-4-(methylsulfonyl)benzene and related compounds .
properties
IUPAC Name |
1-(chloromethyl)-4-methylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRVXKHIXWBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960924 | |
Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(methylsulfonyl)benzene | |
CAS RN |
53606-06-7, 40517-43-9 | |
Record name | Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-methanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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